2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide
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Overview
Description
2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide is a chemical compound with the molecular formula C13H18BrNO2 It is a benzamide derivative characterized by the presence of a bromine atom at the second position of the benzene ring and a hydroxy group attached to a dimethylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the second position of the benzene ring.
Amidation: The brominated benzamide is then reacted with (2S)-1-hydroxy-3,3-dimethylbutan-2-amine under appropriate conditions to form the desired product. This step may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The amide group can be reduced to form an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Major Products
Substitution: Products include azides, thiocyanates, and alkoxides.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and the hydroxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl side chain.
2-bromo-N-(2-hydroxypropyl)benzamide: Similar structure but with a hydroxypropyl side chain.
2-bromo-N-(2-hydroxybutyl)benzamide: Similar structure but with a hydroxybutyl side chain.
Uniqueness
2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide is unique due to the presence of the (2S)-1-hydroxy-3,3-dimethylbutan-2-yl side chain, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
402755-63-9 |
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Molecular Formula |
C13H18BrNO2 |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)11(8-16)15-12(17)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1 |
InChI Key |
VOTVZZHTVSQQHZ-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CO)NC(=O)C1=CC=CC=C1Br |
Canonical SMILES |
CC(C)(C)C(CO)NC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
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